molecular formula C13H9IO2 B594545 3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215206-40-8

3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B594545
CAS No.: 1215206-40-8
M. Wt: 324.117
InChI Key: RZGXSEXPBQYOMH-UHFFFAOYSA-N
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Description

3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H9IO2 It is a derivative of biphenyl, where an iodine atom is substituted at the 3’ position and a carboxylic acid group is attached at the 3 position of the biphenyl structure

Scientific Research Applications

3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, biphenyl, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary targets of 3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid are currently unknown. This compound is a derivative of biphenyl, which is a common backbone in many medicinally active compounds . .

Mode of Action

The mode of action of 3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid is also not well-defined. As a biphenyl derivative, it may interact with its targets in a manner similar to other biphenyl compounds. For instance, some biphenyl derivatives are known to undergo various chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . .

Biochemical Pathways

Biphenyl compounds are known to be involved in a variety of biological and medicinal applications

Pharmacokinetics

The compound has a molecular weight of 280.1043 , which suggests it may have reasonable bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid typically involves the iodination of a biphenyl precursor followed by carboxylation. One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl iodide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include refluxing in a solvent such as dioxane .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann coupling, or other metal-catalyzed cross-coupling reactions. These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

3-(3-iodophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGXSEXPBQYOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681768
Record name 3'-Iodo[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-40-8
Record name 3′-Iodo[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Iodo[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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